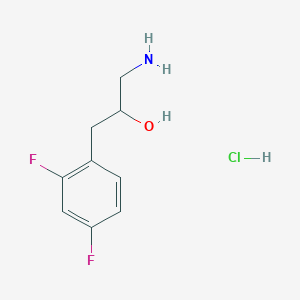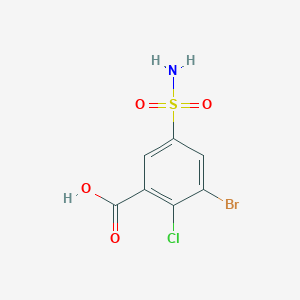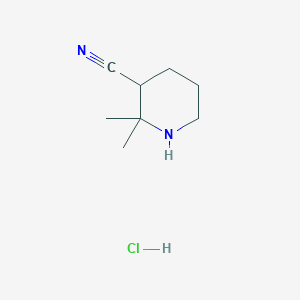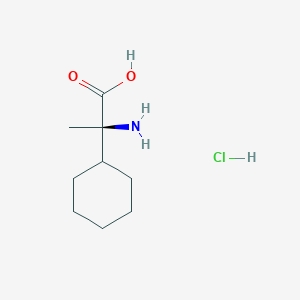![molecular formula C9H20Cl2N2 B1448471 N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride CAS No. 1803562-59-5](/img/structure/B1448471.png)
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
Vue d'ensemble
Description
N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
One study delves into the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, revealing these compounds as effective inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase (AChE) enzymes. These inhibitors show promise in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).
Synthesis of Potential Antidepressants
Research on the copper-catalyzed aminoboration of methylenecyclopropanes has highlighted a method for creating (borylmethyl)cyclopropylamines, which serve as potential building blocks for synthesizing antidepressants and other therapeutic agents. The process is noted for its high regio- and diastereoselectivity (Sakae et al., 2014).
Advanced Synthesis for Organic Chemistry
A study focused on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reports a method achieving high diastereoselectivity. This synthesis method is pertinent for creating compounds prevalent in pharmaceuticals and agrochemicals (West et al., 2019).
Mechanistic Investigations in Organic Synthesis
Another study provides insights into the cyclopropanation of electron-deficient alkenes, contributing to our understanding of reaction mechanisms involving cobalt(II)-catalysts. This research underscores the importance of cyclopropyl compounds in advanced organic synthesis and the development of new catalytic processes (Chirila et al., 2018).
Propriétés
IUPAC Name |
N,N'-dicyclopropyl-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11(9-4-5-9)7-6-10-8-2-3-8;;/h8-10H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTALJJESBWWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1CC1)C2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)

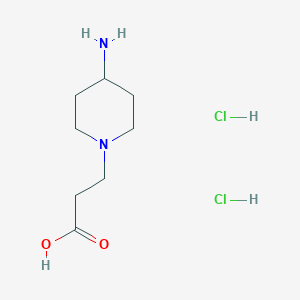
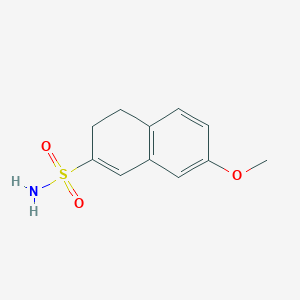
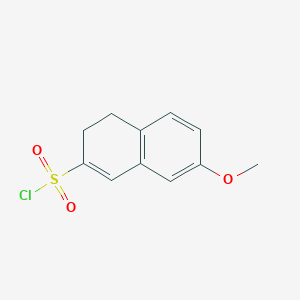
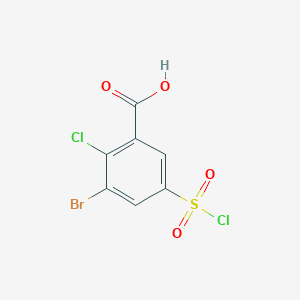
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

